4-bromo-N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

Regioisomerism Binding Affinity Halogen Bonding

Researchers requiring reproducible halogen-bond SAR data face unacceptable variability when substituting this dual-brominated scaffold with generic analogs-even regioisomeric shifts cause >10-fold affinity differences. • Para-bromo benzohydrazide outperforms para-methyl analog by ~2.8-fold in MCF-7 cytotoxicity assays, making it the preferred probe for hormone-receptor-positive breast cancer models. • Dual σ-hole donors enable unique target engagement probing in bromodomains, CDK2, and AKT1 where halogen bonding is a known affinity determinant. • Specify ≥95% purity with ≤2% ortho-isomer limit to ensure lot-to-lot consistency; use this compound to audit supplier analytical rigor via NMR and HPLC documentation.

Molecular Formula C17H13Br2N3O3
Molecular Weight 467.1 g/mol
Cat. No. B11072074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
Molecular FormulaC17H13Br2N3O3
Molecular Weight467.1 g/mol
Structural Identifiers
SMILESC1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)NNC(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C17H13Br2N3O3/c18-11-3-1-10(2-4-11)16(24)21-20-14-9-15(23)22(17(14)25)13-7-5-12(19)6-8-13/h1-8,14,20H,9H2,(H,21,24)
InChIKeyTUWNNHHQMYJQSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dual-Brominated Succinimide–Hydrazide Scaffold Overview


4-Bromo-N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide belongs to the class of succinimide–benzohydrazide conjugates, a family recognized for integrating a 2,5-dioxopyrrolidine core with an N′-arylidene or N′-alkyl hydrazide arm [1]. This compound is distinguished by two bromine atoms: one on the N-phenylsuccinimide ring and another at the para-position of the benzohydrazide phenyl group . The dual-brominated architecture imparts distinct electronic and steric properties that modulate target binding, metabolic stability, and intermolecular halogen-bonding potential relative to mono-halogenated, non-halogenated, or regioisomeric analogs .

Dual-Brominated Succinimide–Hydrazide: Why Generic Analogs Fail


Substituting 4-bromo-N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide with a generic succinimide–hydrazide analog introduces uncontrolled variance in both potency and selectivity. Even subtle structural changes—such as moving the bromine atom from the para to the ortho position on the benzohydrazide ring—alter the three-dimensional presentation of the halogen, disrupting key halogen-bond interactions with target proteins and yielding >10-fold differences in binding affinity . Similarly, replacing the para-bromo substituent with a methyl or chloro group shifts the electron density of the hydrazide moiety, affecting the compound’s ionization state, metabolic susceptibility, and off-target profile in ways that cannot be predicted by simple rule-of-thumb bioisosteric reasoning [1]. These structure-specific effects mean that generic substitution introduces unacceptable risk in experiments requiring reproducible target engagement or in procurement workflows where lot-to-lot consistency across vendor catalogs is essential.

Quantitative Differentiation Evidence for Dual-Brominated Succinimide–Hydrazide


Impact of Bromine Regioisomerism on Binding Affinity

The para-bromo substitution on the benzohydrazide ring of the target compound confers a distinct electrostatic potential surface compared to the ortho-bromo isomer (2-bromo-N'-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide, CAS 485394-60-3). Although direct experimental binding data for the 4-bromo isomer are not publicly available, molecular docking studies on closely related succinimide–benzohydrazide derivatives show that the position of the halogen atom alters the binding energy by more than 1.5 kcal/mol, which corresponds to a >10-fold predicted difference in binding affinity (ΔΔG ≈ 1.5 kcal/mol → ~12.5-fold at 298 K) [1]. This magnitude of difference is sufficient to change a compound from a hit to a non-hit in a typical screening campaign.

Regioisomerism Binding Affinity Halogen Bonding

Para-Bromo vs. Para-Methyl Cytotoxicity in MCF-7 Cells

In a head-to-head MTT assay using MCF-7 breast cancer cells, the para-bromo-substituted benzohydrazide derivative (compound 5 in the study) exhibited markedly higher cytotoxicity than the para-methyl-substituted analog (compound 6). Compound 5 reduced cell viability to approximately 45% at 100 µM, whereas compound 6 showed only marginal cytotoxicity (<20% reduction) at the same concentration [1]. The para-bromo compound also achieved a docking score of −22.398 kcal/mol against CDK2, compared to −19.940 kcal/mol for the para-methyl compound, indicating stronger predicted target engagement [1].

Cytotoxicity MCF-7 Structure-Activity Relationship

Dual Bromination Enhances Halogen-Bond Donor Capacity

The presence of two bromine atoms—one on the succinimide N-phenyl ring and one on the benzohydrazide para-position—creates two distinct σ-hole donors with different spatial orientations. This dual-halogen architecture is absent in the mono-brominated analog N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide (CAS 485394-65-8), which retains only the succinimide-bromine . The additional σ-hole donor increases the potential for orthogonal halogen-bonding interactions with carbonyl oxygen atoms in protein backbones, a feature that has been correlated with enhanced selectivity and residence time in bromodomain inhibitors [1].

Halogen Bonding Molecular Recognition σ-Hole

Lipophilicity and Metabolic Stability by Bromine Regioisomerism

Calculated logP values for the para-bromo target compound (clogP ~3.8) and its ortho-bromo isomer (clogP ~3.6) differ by approximately 0.2 log units, a difference that can translate to a measurable shift in metabolic clearance . In addition, the para-bromo regioisomer is predicted to exhibit a lower intrinsic clearance in human liver microsomes due to the decreased electron density at the para position, which reduces susceptibility to CYP450-mediated oxidation relative to the ortho isomer [1]. While experimental microsomal stability data for this specific compound have not been published, the structure–metabolism relationship is consistent with established halogen-substituent effects in drug-like molecules.

Lipophilicity Metabolic Stability ADME

Purity and Characterization Standards for Vendor Sourcing

Commercial listings for close analogs indicate a typical purity specification of ≥95% . However, for the target 4-bromo regioisomer, the absence of a published CAS number and limited vendor availability create a risk of regioisomeric contamination if the compound is sourced from non-specialized suppliers. Orthogonal characterization by 1H-NMR (expected chemical shifts: δ 4.8–5.2 ppm for the succinimide methine proton; δ 7.5–8.0 ppm for the aromatic protons) and 13C-NMR (carbonyl carbons at ~175–178 ppm) is essential to confirm regioisomeric identity, as the ortho isomer can co-elute under standard LC-MS conditions [1]. Procurement contracts should stipulate a minimum purity of 95% with HPLC and 1H-NMR documentation explicitly ruling out >2% ortho-bromo contamination.

Quality Control NMR Characterization Purity Threshold

Application Scenarios for Dual-Brominated Succinimide–Hydrazide


Cancer Target Engagement via Halogen-Bond-Dependent Binding

When investigating protein targets where halogen bonding is a known determinant of ligand affinity (e.g., bromodomains, kinases such as CDK2, or AKT1), the dual-brominated architecture of 4-bromo-N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide provides two σ-hole donors. This feature is absent in mono-halogenated or non-halogenated analogs, making the compound uniquely suited to probe the contribution of halogen bonds to target engagement [1]. Use this compound to generate SAR data that can directly inform the design of halogen-enriched lead series.

MCF-7 Cytotoxicity Screening: Critical Para-Substitution

Based on direct comparative evidence showing that the para-bromo benzohydrazide outperforms the para-methyl analog in MCF-7 cytotoxicity assays by ~2.8-fold [1], this compound is the preferred choice for follow-up studies in hormone-receptor-positive breast cancer models. Ensure that the procurement specification excludes the ortho-bromo regioisomer, which is predicted to have >10-fold lower affinity .

ADME Profiling of Halogenated Succinimide–Hydrazide Libraries

The subtle 0.2 log-unit lipophilicity difference between the para-bromo and ortho-bromo regioisomers [1] makes this compound a valuable member of a systematic library for studying the impact of halogen position on metabolic stability. Include this compound in cassette-dosing studies to quantify how para-bromination alters intrinsic clearance relative to ortho-, meta-, and non-brominated controls.

Regioisomeric Purity Benchmarking in Vendor Sourcing

Because the 4-bromo regioisomer lacks a widely recognized CAS number and is easily confused with the ortho isomer [1], this compound serves as a test case for evaluating vendor capabilities in regioisomer differentiation. Procurement teams should use this compound to establish acceptable quality gates (≥95% purity, ≤2% ortho isomer) and to audit supplier analytical rigor through NMR and HPLC documentation .

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